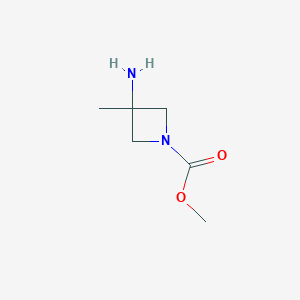
Methyl 3-amino-3-methyl-azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-amino-3-methyl-azetidine-1-carboxylate: is a heterocyclic compound that features a four-membered azetidine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-amino-3-methyl-azetidine-1-carboxylate typically involves the formation of the azetidine ring followed by functionalization. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . Another approach includes the copper-catalyzed multicomponent reaction of terminal alkynes, sulfonyl azides, and carbodiimides . These reactions are usually carried out under mild conditions, making them suitable for large-scale production.
Industrial Production Methods
Industrial production methods for this compound often involve the use of readily available starting materials and catalysts to ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-amino-3-methyl-azetidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines and other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. These reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield azetidine oxides, while nucleophilic substitution can introduce various functional groups into the azetidine ring .
Aplicaciones Científicas De Investigación
Methyl 3-amino-3-methyl-azetidine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds and peptidomimetics.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound is used in the production of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of methyl 3-amino-3-methyl-azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating biological processes at the molecular level. The exact pathways and targets depend on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Methyl 1-Boc-azetidine-3-carboxylate: Another azetidine derivative with similar structural features.
Azetidine-3-carboxylate: A simpler azetidine compound used in various synthetic applications.
Uniqueness
Methyl 3-amino-3-methyl-azetidine-1-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
methyl 3-amino-3-methylazetidine-1-carboxylate |
InChI |
InChI=1S/C6H12N2O2/c1-6(7)3-8(4-6)5(9)10-2/h3-4,7H2,1-2H3 |
Clave InChI |
NCARJCUNQIWLJR-UHFFFAOYSA-N |
SMILES canónico |
CC1(CN(C1)C(=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


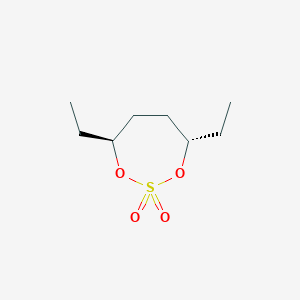
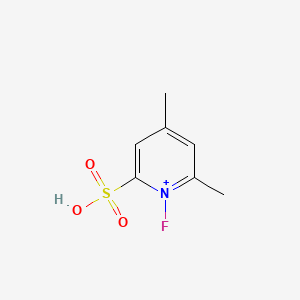

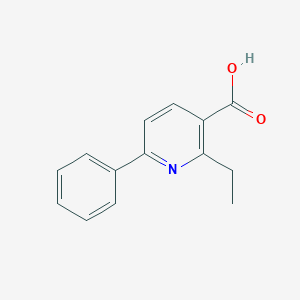
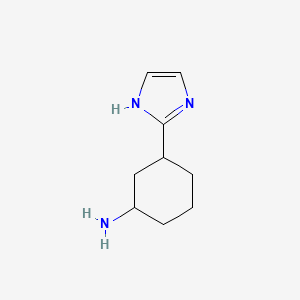

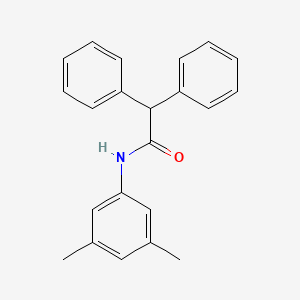
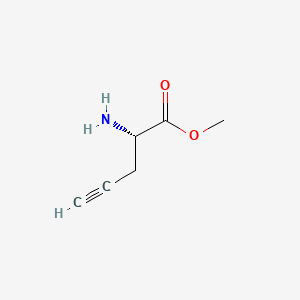
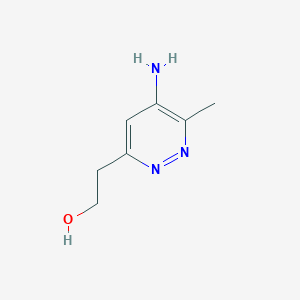
![Imidazo[2,1-B]thiazole-5-carbonitrile](/img/structure/B12827424.png)


![(1,3,3-Trimethylbicyclo[2.2.1]heptan-2-yl)methanamine](/img/structure/B12827433.png)

